molecular formula C12H19NO2 B8147952 tert-butyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate

tert-butyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate

Cat. No.: B8147952
M. Wt: 209.28 g/mol
InChI Key: VGYGPHXXICPONS-GFCCVEGCSA-N
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Description

tert-Butyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate protecting group at the 1-position, an ethynyl (C≡CH) group, and a methyl group at the 2-position of the pyrrolidine ring. The (S)-configuration at the stereogenic center confers specific stereochemical properties critical for applications in asymmetric synthesis and medicinal chemistry.

The ethynyl group enhances reactivity in click chemistry (e.g., Huisgen cycloaddition) and serves as a versatile handle for further functionalization, distinguishing it from related pyrrolidine derivatives. Its structural features make it valuable in drug discovery, particularly in constructing spirocyclic systems or as a chiral building block .

Properties

IUPAC Name

tert-butyl (2S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-6-12(5)8-7-9-13(12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYGPHXXICPONS-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)OC(C)(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of an appropriate amino acid derivative followed by subsequent functional group modifications. The ethynyl group can be introduced through a Sonogashira cross-coupling reaction, while the tert-butyl carboxylate group is often added via esterification.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrrolidines or ethynyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its ability to modulate biological pathways can lead to the development of new drugs for various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism by which tert-butyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural variations among tert-butyl pyrrolidine-1-carboxylate derivatives:

Compound Name Substituents at 2-Position Molecular Formula Molecular Weight Key Features/Applications
tert-Butyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate (Target) Ethynyl, methyl C₁₂H₁₉NO₂ 209.28 Click chemistry, chiral intermediates
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate Mesyloxymethyl C₁₂H₂₁NO₅S 291.36 Leaving group for nucleophilic substitution
tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate Methoxy-oxobutynylmethyl C₁₆H₂₃NO₅ 309.36 Alkyne-containing synthon for cross-coupling
tert-Butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate Hydroxy, methyl C₁₀H₁₉NO₃ 201.26 Hydroxyl group for hydrogen bonding
tert-Butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate Hydroxy, methoxymethyl C₁₁H₂₁NO₄ 231.29 Polar substituents for solubility modulation
tert-Butyl(2S)-2-[2-(piperidin-2-yl)ethyl]pyrrolidine-1-carboxylate Piperidinyl-ethyl C₁₆H₃₀N₂O₂ 282.42 Hybrid structures for receptor targeting

Key Observations:

  • Reactivity : The ethynyl group in the target compound enables cycloaddition and cross-coupling reactions, unlike mesyloxy or hydroxy derivatives, which are more suited for substitution or hydrogen bonding .
  • Solubility : Polar groups (e.g., hydroxy, methoxymethyl) enhance aqueous solubility, whereas the tert-butyl and ethynyl groups favor organic-phase reactions .

Spectroscopic and Physicochemical Data

Property Target Compound (Ethynyl) Mesyloxy Derivative Hydroxy Derivative
¹H NMR (δ ppm) Ethynyl proton: ~2.5–3.0 Mesyl CH₃: 3.0–3.2 Hydroxy proton: 1.5–2.0
¹³C NMR (δ ppm) C≡CH: ~70–80 SO₂: ~40–45 C-OH: ~65–70
Melting Point (°C) Not reported Oil (purified by chromatography) 99 (crystalline solid)
Specific Rotation Similar to : [α]D²⁶ = -31.6 Not reported Depends on configuration

Biological Activity

Tert-butyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate is a synthetic organic compound with notable potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and an ethynyl group, enhances its biological activity and interaction with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

  • Molecular Formula : C12_{12}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : Approximately 209.28 g/mol
  • CAS Number : 2165998-04-7

The tert-butyl group contributes to the compound's stability and solubility, making it suitable for biological assays and applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The ethynyl group is crucial for binding to these targets, leading to modulation of their activity. Research indicates that the compound may act as an inhibitor or modulator of various enzymatic pathways, potentially affecting signal transduction processes critical in disease states.

Biological Activity Overview

Research has shown that this compound exhibits significant biological activity in various contexts:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against certain cancer cell lines.
  • Neuroprotective Effects : Investigations into its neuroprotective properties have indicated possible benefits in models of neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study 1 : Evaluation of the compound's effects on cancer cell lines demonstrated an IC50_{50} value indicating potent antiproliferative activity against A549 lung cancer cells.
Cell LineIC50_{50} (µM)
A5495.3
MDA-MB-2314.8
  • Study 2 : Investigated the compound's interaction with key metabolic enzymes, revealing significant inhibition of enzyme activity at low micromolar concentrations.
EnzymeInhibition (%) at 10 µM
Sphingosine Kinase78%
Cyclooxygenase65%

Mechanistic Studies

Mechanistic studies have indicated that this compound may exert its effects through:

  • Competitive inhibition of enzyme substrates.
  • Alteration of receptor conformation leading to reduced signaling.

Applications

The promising biological activities suggest several applications for this compound:

  • Drug Development : As a lead compound for developing new therapeutics targeting cancer and neurodegenerative diseases.
  • Biological Probes : Utilized in research to study enzyme interactions and metabolic pathways.

Q & A

Q. How can structural modifications (e.g., replacing ethynyl with cyano or hydroxyl groups) alter bioactivity or synthetic utility?

  • Comparative Analysis :
ModificationImpact on Reactivity/BioactivityReference
Ethynyl → CyanoIncreased polarity; enhanced kinase inhibition
Ethynyl → HydroxylReduced metabolic stability; improved water solubility
Ethynyl → AzideEnables click chemistry for bioconjugation

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